N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a complex structure with multiple functional groups, including a fluorobenzothiazole moiety, a pyridinylmethyl group, and a cyclohexanecarboxamide core. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from a fluorinated aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with a suitable sulfur source.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, typically through an amide coupling reaction using a cyclohexanecarboxylic acid derivative and a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the benzothiazole or pyridine rings under strong oxidizing conditions.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorobenzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
- N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Uniqueness
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-16-10-6-11-17-18(16)23-20(26-17)24(13-15-9-4-5-12-22-15)19(25)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBSKJRXMPGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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